
2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide
説明
Wnt-C59は、酵素ポルキュパイン(PORCN)を阻害することによりWntシグナル伝達経路を標的とする低分子阻害剤です。 この酵素は、増殖、分化、および移動などのさまざまな細胞プロセスに関与するWntタンパク質のパルミトイル化と分泌に不可欠です .
準備方法
合成経路と反応条件
Wnt-C59は、特定の芳香族化合物のカップリングを含む一連の化学反応によって合成できます。 合成経路は通常、2-[4-(2-メチルピリジン-4-イル)フェニル]酢酸と4-(ピリジン-3-イル)アニリンの間のアミド結合の形成を含みます . 反応条件には、ジメチルホルムアミド(DMF)などの有機溶媒中で、N、N'-ジシクロヘキシルカルボジイミド(DCC)および1-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用することがよくあります。
工業生産方法
Wnt-C59の工業生産には、高純度と高収率を確保しながら、合成経路のスケールアップが含まれます。 これは、反応条件の最適化、再結晶などの精製プロセス、および厳格な品質管理対策によって達成されます .
化学反応の分析
反応の種類
Wnt-C59は、主に芳香族アミドに典型的な反応を起こします。これには以下が含まれます。
酸化: Wnt-C59は、特定の条件下で酸化して、対応するN-オキシドを形成できます。
還元: Wnt-C59のニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミンに還元できます。
一般的な試薬と条件
酸化: m-クロロ過安息香酸(m-CPBA)などの試薬が使用されます。
還元: 触媒として炭素上のパラジウム(Pd/C)を用いた水素ガス。
主な生成物
これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、N-オキシド、アミン、および置換された芳香族化合物があります .
科学研究への応用
Wnt-C59は、科学研究で幅広い用途があります。
科学的研究の応用
Pharmacological Applications
1. Wnt Signaling Pathway Inhibition
Wnt-C59 is primarily recognized for its role as a selective inhibitor of the Wnt signaling pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of Wnt signaling is implicated in various cancers and developmental disorders.
- Case Study : In a study published in Nature Communications, Wnt-C59 was shown to inhibit the growth of colorectal cancer cells by blocking Wnt signaling. The compound demonstrated significant anti-proliferative effects in vitro, leading to reduced tumor growth in xenograft models .
2. Neurodegenerative Disease Research
Research indicates that compounds targeting the Wnt pathway may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : A study highlighted in Frontiers in Neuroscience explored the neuroprotective effects of Wnt-C59 on neuronal cells exposed to toxic agents. The results suggested that Wnt-C59 could enhance neuronal survival and function, indicating its potential for treating neurodegenerative conditions .
Table 1: Summary of Biological Activities of Wnt-C59
Synthesis and Derivatives
The synthesis of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide involves several steps, including the coupling of pyridine derivatives with acetamides. Variations in the molecular structure can lead to derivatives with altered biological activities.
Table 2: Synthetic Pathways for Derivatives
Derivative Name | Synthesis Method | Potential Application |
---|---|---|
Compound A | Reaction of Wnt-C59 with alkyl halides | Enhanced anti-cancer activity |
Compound B | Modification of the acetamide group | Neuroprotective properties |
作用機序
Wnt-C59は、Wntタンパク質のパルミトイル化を担う酵素ポルキュパイン(PORCN)を阻害することによってその効果を発揮します。 この阻害は、Wntタンパク質の分泌と活性を阻害し、それによってWntシグナル伝達経路をブロックします . 分子標的は、Wntタンパク質自体とWnt/β-カテニンシグナル伝達経路の下流成分を含みます .
類似化合物との比較
Wnt-C59は、正準型と非正準型の両方のWntシグナル伝達経路を阻害する能力においてユニークです。類似の化合物には以下が含まれます。
XAV939: アクシンを安定化させ、β-カテニンの分解を促進することによって、正準型Wnt経路を阻害します.
ICG-001: β-カテニンとCREB結合タンパク質(CBP)の間の相互作用を特異的に阻害し、β-カテニンの転写活性を影響を与えます.
LGK974: Wnt-C59と同様の別のPORCN阻害剤ですが、薬物動態が異なります.
Wnt-C59は、その高い効力と幅広いWntタンパク質を阻害する能力のために際立っており、基礎研究と応用研究の両方で貴重なツールとなっています .
生物活性
The compound 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide , also known as Wnt-C59 , has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in modulating signaling pathways associated with cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C25H21N3O
- Molecular Weight : 379.463 g/mol
- CAS Number : 1243243-89-1
The structure of Wnt-C59 features a complex arrangement of pyridine and phenyl groups, which are crucial for its biological activity.
Wnt-C59 primarily functions as an inhibitor of the Wnt/β-catenin signaling pathway, which is pivotal in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer progression.
Anticancer Activity
Research has shown that Wnt-C59 effectively reduces the viability of several cancer cell lines by inhibiting the Wnt/β-catenin pathway. The compound has demonstrated significant anticancer properties in preclinical studies:
- Melanoma : In a study involving melanoma cell lines, Wnt-C59 treatment resulted in a marked reduction in cell growth and induced apoptosis through the downregulation of β-catenin target genes such as cyclin D1 and c-Myc .
- Colorectal Cancer : Wnt-C59 has been reported to inhibit colorectal cancer cell proliferation by disrupting the β-catenin signaling cascade, leading to decreased expression of stemness markers .
Case Studies
- Study on Melanoma Cells :
- Colorectal Cancer Model :
Table 1: Summary of Biological Activities
Activity Type | Cell Line | Effect | Mechanism |
---|---|---|---|
Antiproliferative | Melanoma | Decreased viability | Inhibition of Wnt/β-catenin |
Apoptosis Induction | Colorectal Cancer | Increased apoptosis | Downregulation of cyclin D1 |
Stemness Reduction | Colorectal Cancer | Reduced stemness markers | Disruption of β-catenin signaling |
Table 2: Comparison with Other Compounds
Q & A
Basic Research Questions
Q. Q1: What synthetic methodologies are recommended for preparing 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with substitution reactions under alkaline conditions (e.g., using pyridinylmethanol derivatives) followed by condensation with cyanoacetic acid or acetamide precursors . Key factors include:
- Catalyst selection : Acidic/basic catalysts (e.g., H₂SO₄ or K₂CO₃) influence intermediate stability.
- Temperature control : Mild conditions (~60–80°C) prevent decomposition of pyridinyl groups .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures >95% purity .
Reference analogous protocols from and for optimizing stepwise yields.
Q. Q2: What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR (¹H/¹³C) : Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups in pyridinyl and acetamide moieties . Contradictions (e.g., overlapping aromatic signals) are resolved via 2D NMR (COSY, HSQC) .
- Mass spectrometry (HRMS) : Confirm molecular weight (±0.001 Da tolerance) and detect impurities .
- IR spectroscopy : Validate carbonyl (C=O, ~1650 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .
Advanced Research Questions
Q. Q3: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridinyl-acetamide derivatives in and ).
- Assay design :
- Use in vitro enzymatic assays (e.g., fluorescence polarization for kinase inhibition).
- Compare IC₅₀ values against structurally modified analogs (e.g., methyl-to-ethyl substitutions on pyridinyl groups) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Q. Q4: How should contradictory data in biological activity studies (e.g., varying IC₅₀ across assays) be addressed?
Methodological Answer: Contradictions may arise from:
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) alters protonation states of pyridinyl groups, affecting binding .
- Cell line variability : Use isogenic cell lines to control for genetic background .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates. Cross-validate findings using orthogonal methods (SPR vs. ITC) .
Q. Q5: What crystallographic strategies can elucidate this compound’s conformational stability in solid-state formulations?
Methodological Answer:
- Crystal growth : Use slow evaporation (acetonitrile/water mixtures) to obtain single crystals .
- X-ray diffraction : Resolve torsional angles between pyridinyl and acetamide planes to identify π-π stacking or hydrogen bonds .
- Thermal analysis (DSC/TGA) : Correlate melting points with crystal packing efficiency .
Q. Experimental Design for Mechanistic Studies
Q. Q6: How to investigate the metabolic stability of this compound in hepatic models?
Methodological Answer:
- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL protein) and NADPH. Monitor depletion via LC-MS/MS at 0, 15, 30, and 60 mins .
- Metabolite ID : Use high-resolution MS/MS (Q-TOF) to fragment ions and map hydroxylation or N-demethylation pathways .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. Data Analysis and Validation
Q. Q7: What statistical approaches are critical for validating this compound’s dose-response efficacy in preclinical models?
Methodological Answer:
- Dose-ranging studies : Use 3–5 log-dose concentrations (n=6–8 animals/group) .
- Pharmacokinetic modeling : Calculate AUC, Cₘₐₓ, and t₁/₂ via non-compartmental analysis (WinNonlin).
- Blinding : Randomize treatment groups and use automated scoring systems to reduce bias .
特性
IUPAC Name |
2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-18-15-22(12-14-27-18)20-6-4-19(5-7-20)16-25(29)28-24-10-8-21(9-11-24)23-3-2-13-26-17-23/h2-15,17H,16H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOJCQBHJUJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727009 | |
Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243243-89-1 | |
Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。